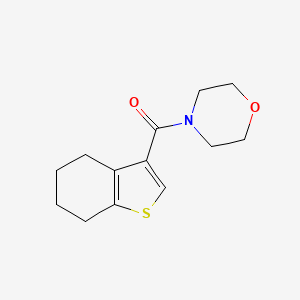![molecular formula C21H23N3O2 B4833129 1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4833129.png)
1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DPCPX, and it is a selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a signaling molecule in various physiological processes. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. The antagonism of this receptor by DPCPX has been investigated for its potential therapeutic applications, as well as its role in scientific research.
Mecanismo De Acción
DPCPX acts as a competitive antagonist of the adenosine A1 receptor. This means that it binds to the receptor and prevents adenosine from binding and activating the receptor. The adenosine A1 receptor is coupled to G proteins, which are involved in intracellular signal transduction. The antagonism of this receptor by DPCPX results in the inhibition of downstream signaling pathways that are activated by adenosine A1 receptor activation.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DPCPX inhibits the binding of adenosine to the adenosine A1 receptor with high affinity and selectivity. In vivo studies have shown that DPCPX can modulate cardiovascular function, neurotransmitter release, and pain perception. DPCPX has also been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPCPX in lab experiments include its high potency and selectivity for the adenosine A1 receptor, which makes it a valuable tool for studying the function of this receptor. However, the limitations of using DPCPX include its potential for off-target effects and its limited solubility in aqueous solutions. These limitations can be overcome by using appropriate controls and solvents, as well as by using alternative compounds for comparison.
Direcciones Futuras
There are several future directions for research involving DPCPX. One potential area of research is the investigation of the role of adenosine A1 receptors in the regulation of sleep and wakefulness. Another potential area of research is the development of more potent and selective adenosine A1 receptor antagonists for therapeutic applications. Additionally, the use of DPCPX in combination with other compounds may provide insights into the complex interactions between adenosine A1 receptors and other signaling pathways.
Aplicaciones Científicas De Investigación
DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes. This compound has been shown to be a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the function of this receptor. DPCPX has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular function, neurotransmitter release, and pain perception. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-8-20(17(4)11-14)26-13-24-10-9-18(23-24)21(25)22-19-12-15(2)5-7-16(19)3/h5-12H,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWGDQYNILMBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4833049.png)
![2-(4-ethylphenyl)-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4833051.png)
![4-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4833052.png)
![2-[5-(2-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4833061.png)
![2-(4-methoxyphenyl)-N-{4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4833063.png)
![N-isobutyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4833071.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4833076.png)
![5-bromo-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4833083.png)

![N-2-biphenylyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B4833099.png)
![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4833105.png)
![N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4833113.png)

